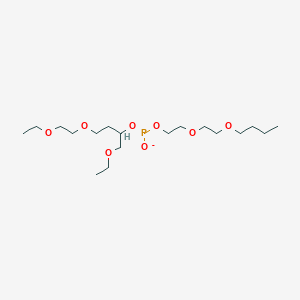
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate is a complex organic compound with a unique structure that includes multiple ether linkages and a phosphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate typically involves multi-step organic reactions. One common method includes the reaction of ethoxymethyl chloride with a suitable precursor containing multiple hydroxyl groups, followed by the introduction of the phosphonate group through a phosphorylation reaction. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Substitution: Sodium hydride in dimethylformamide (DMF) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major products include oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: New compounds with different substituents replacing the ethoxymethyl group.
科学研究应用
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The phosphonate group is particularly important for its ability to mimic phosphate groups in biological systems, leading to the inhibition or activation of enzymes.
相似化合物的比较
Similar Compounds
9-(2-Phosphonylmethoxyethyl)adenine: An antiviral compound with a similar phosphonate group.
5-Ethoxymethylfurfural: A biofuel compound with an ethoxymethyl group.
6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A compound with similar structural features.
Uniqueness
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate is unique due to its multiple ether linkages and the presence of both ethoxymethyl and phosphonate groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
82349-74-4 |
|---|---|
分子式 |
C18H38O8P- |
分子量 |
413.5 g/mol |
IUPAC 名称 |
2-(2-butoxyethoxy)ethyl [1-ethoxy-4-(2-ethoxyethoxy)butan-2-yl] phosphite |
InChI |
InChI=1S/C18H38O8P/c1-4-7-9-22-13-14-24-15-16-25-27(19)26-18(17-21-6-3)8-10-23-12-11-20-5-2/h18H,4-17H2,1-3H3/q-1 |
InChI 键 |
GUZPHGXPOSTHQV-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCOCCOP([O-])OC(CCOCCOCC)COCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
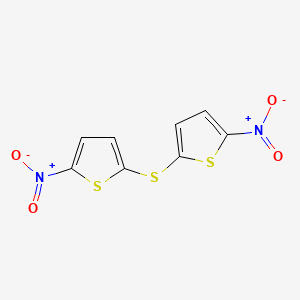
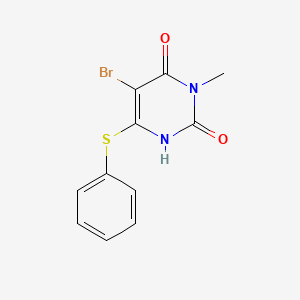
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)
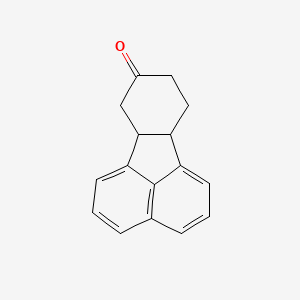
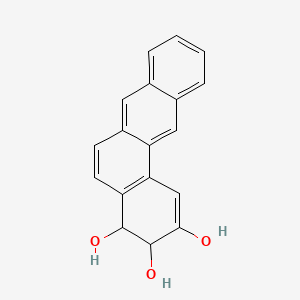

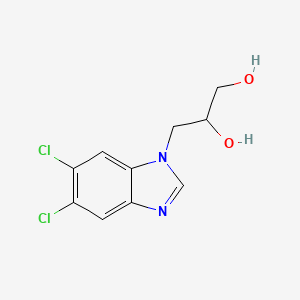
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
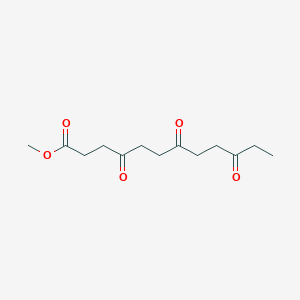
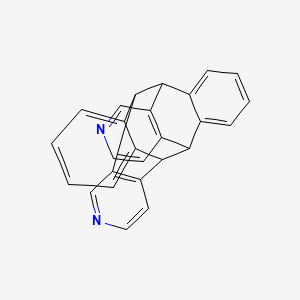
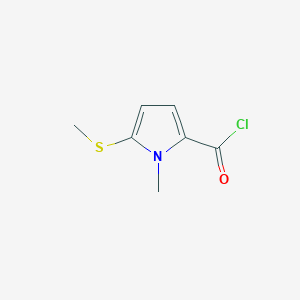
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
